molecular formula C11H21N B13598259 2-(4-Methylcyclohexyl)pyrrolidine

2-(4-Methylcyclohexyl)pyrrolidine

Cat. No.: B13598259
M. Wt: 167.29 g/mol
InChI Key: COMGHPXJESAATM-UHFFFAOYSA-N
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Description

2-(4-Methylcyclohexyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methylcyclohexyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 4-methylcyclohexyl group can potentially enhance the compound’s pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylcyclohexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylcyclohexylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylcyclohexyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .

Scientific Research Applications

2-(4-Methylcyclohexyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylcyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methylcyclohexyl)pyrrolidine is unique due to the presence of the 4-methylcyclohexyl group, which can enhance its pharmacological properties compared to other pyrrolidine derivatives. This structural modification can lead to different biological activities and potential therapeutic applications .

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

2-(4-methylcyclohexyl)pyrrolidine

InChI

InChI=1S/C11H21N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h9-12H,2-8H2,1H3

InChI Key

COMGHPXJESAATM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C2CCCN2

Origin of Product

United States

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